α-Amanitina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

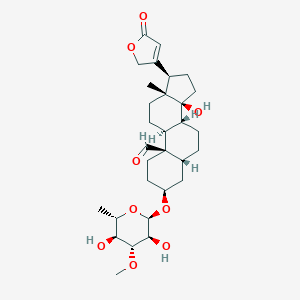

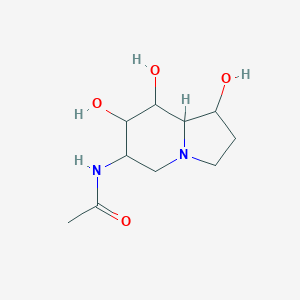

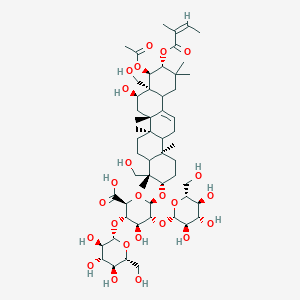

A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.

Aplicaciones Científicas De Investigación

La α-Amanitina es una toxina potente derivada del género de hongos Amanita, particularmente Amanita phalloides, comúnmente conocida como la seta mortal. A pesar de su toxicidad, la this compound ha encontrado varias aplicaciones únicas en la investigación científica debido a su capacidad para inhibir la ARN polimerasa II, una enzima crucial para la síntesis de ARNm. Aquí hay un análisis completo que se centra en seis aplicaciones distintas:

Quimioterapia contra el cáncer

La this compound se ha utilizado en el desarrollo de tratamientos de quimioterapia contra el cáncer dirigidos. Al combinar la precisión de la focalización de anticuerpos con la this compound como una nueva carga útil, empresas como Heidelberg Pharma han creado plataformas terapéuticas que muestran potencial en el tratamiento de una amplia gama de cánceres .

Conjugados anticuerpo-fármaco (ADC)

Los investigadores médicos han sintetizado la this compound para crear ADC. Estos conjugados han mostrado promesa como agentes anticancerígenos debido a su capacidad para entregar la toxina directamente a las células cancerosas, minimizando el daño a las células sanas .

Inhibición de la elongación de la transcripción

En la investigación de biología molecular, la capacidad de la this compound para inhibir la hélice puente y la estructura del bucle de activación en la ARN polimerasa II se utiliza para estudiar los procesos de elongación de la transcripción y la inhibición de la síntesis de ARNm .

Elucidación del mecanismo patogénico

Comprender el mecanismo patogénico de la intoxicación por this compound es significativo para la investigación médica. Ayuda en el desarrollo de tratamientos para la intoxicación por hongos Amanita, que tiene una alta tasa de mortalidad .

Investigación del mecanismo toxicológico

La investigación en profundidad sobre el mecanismo toxicológico de la this compound ayuda a controlar los efectos secundarios de los ADC basados en la this compound. Esto transforma la toxina letal en un arma potente contra el cáncer al mejorar el perfil de seguridad de estos tratamientos .

Mecanismo De Acción

Target of Action

Alpha-Amanitin’s primary target is RNA polymerase II . This enzyme plays a crucial role in the transcription process, where it synthesizes messenger RNA (mRNA) from a DNA template .

Mode of Action

Alpha-Amanitin interacts with its target by binding to the largest subunit of RNA polymerase II, known as RNApb1 . It also inhibits the bridge helix and trigger loop structure in RNA polymerase II . This interaction alters the transcription elongation process, leading to the inhibition of mRNA synthesis .

Biochemical Pathways

The inhibition of RNA polymerase II by alpha-Amanitin disrupts the normal cellular transcription levels . This disruption affects various biochemical pathways, leading to cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy .

Pharmacokinetics

Alpha-Amanitin acts in vivo through the enterohepatic circulation and transport system . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification processes.

Result of Action

The result of alpha-Amanitin’s action is cell death . It has been shown that alpha-Amanitin-based drugs can kill cancer cells that are resistant to other treatments, including HER2-positive breast cancer cells .

Action Environment

The action of alpha-Amanitin can be influenced by environmental factors. For instance, the toxin’s potency is retained through various environmental conditions such as cooking, freezing, and drying processes . .

Análisis Bioquímico

Biochemical Properties

Alpha-Amanitin exerts its toxic effects primarily through the inhibition of RNA polymerase II . This enzyme is crucial for the synthesis of messenger RNA in cells, and its inhibition by alpha-Amanitin disrupts normal cellular function .

Cellular Effects

In cells, alpha-Amanitin causes a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This leads to a disruption in gene expression and cellular metabolism, as the production of new proteins is halted .

Molecular Mechanism

The molecular mechanism of alpha-Amanitin involves binding to and inhibiting the activity of RNA polymerase II . This prevents the enzyme from synthesizing new RNA molecules, thereby halting the process of transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, alpha-Amanitin displays time- and concentration-dependent cytotoxicity . Over time, the toxin’s activity can be measured based on the inhibition of cellular activity .

Metabolic Pathways

Alpha-Amanitin’s role in metabolic pathways is primarily related to its inhibition of RNA polymerase II . This disrupts the normal flow of genetic information from DNA to RNA, affecting the entire cellular metabolism .

Subcellular Localization

The subcellular localization of alpha-Amanitin is primarily in the nucleus, where it binds to and inhibits RNA polymerase II . This prevents the enzyme from carrying out its normal function of synthesizing RNA from DNA .

Propiedades

| /IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |

Número CAS |

23109-05-9 |

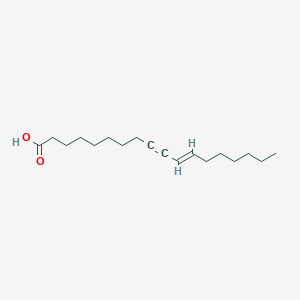

Fórmula molecular |

C39H54N10O14S |

Peso molecular |

919.0 g/mol |

Nombre IUPAC |

2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1 |

Clave InChI |

CIORWBWIBBPXCG-YFYLCZILSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

SMILES canónico |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Color/Form |

NEEDLES FROM METHANOL |

melting_point |

254-255 °C |

| 23109-05-9 | |

Descripción física |

Solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictogramas |

Acute Toxic; Health Hazard |

Sinónimos |

Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.